molecular formula C22H24N4O2 B2802043 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235348-49-8

2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2802043
CAS No.: 1235348-49-8
M. Wt: 376.46
InChI Key: PRUZLYMQYIXJJN-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this exact molecule is limited, its core structure shares a close resemblance to known bioactive molecules, particularly those targeting the Wnt/β-catenin signaling pathway . This pathway is a crucial cellular messaging system that regulates processes like cell proliferation and differentiation, making it a prominent target for therapeutic development, especially in areas such as bone disorders[cite:2]. The molecular architecture of the compound features a naphthalene group linked via an ether-oxygen to an acetamide moiety, which is further connected to a piperidine-methyl scaffold bearing a pyrimidine ring. This combination of aromatic and heterocyclic elements is commonly employed in drug discovery to engage with enzyme active sites and biological receptors . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel chemical libraries, or as a pharmacological tool to investigate the structure-activity relationships (SAR) of piperidine-pyrimidine based compounds. Its potential applications span the exploration of new treatments for metabolic and inflammatory diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(16-28-20-7-6-18-4-1-2-5-19(18)14-20)25-15-17-8-12-26(13-9-17)22-23-10-3-11-24-22/h1-7,10-11,14,17H,8-9,12-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUZLYMQYIXJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthalen-2-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by substitution with an alcohol to form the naphthalen-2-yloxy group.

    Synthesis of the pyrimidin-2-yl piperidine intermediate: This involves the reaction of pyrimidine with piperidine under suitable conditions to form the pyrimidin-2-yl piperidine moiety.

    Coupling reaction: The final step involves coupling the naphthalen-2-yloxy intermediate with the pyrimidin-2-yl piperidine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of the NF-kB pathway and modulation of cell cycle progression.

Case Study:
A study investigated the effects of naphthalene derivatives on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, suggesting potential for development into an anticancer agent.

Study Cell Line Concentration (µM) Effect
MCF-70.5 - 5Decreased viability

Neurological Disorders

The piperidine and pyrimidine components of the compound suggest potential neuroprotective effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress.

Case Study:
A research article highlighted the neuroprotective effects of related piperidine derivatives in models of Alzheimer's disease. The study found that these compounds reduced amyloid-beta-induced cytotoxicity in neuronal cells.

Study Model Concentration (µM) Outcome
Neuronal Cells10 - 50Reduced cytotoxicity

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. These findings open avenues for the development of new antibiotics.

Case Study:
A study evaluated the antimicrobial efficacy of naphthalene derivatives against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of naphthoxyacetamide and piperidine derivatives. Key analogues and their comparative features are summarized below:

Compound Core Structure Key Substituents Reported Activity Reference
2-(Naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (Target) Naphthoxyacetamide + pyrimidinyl-piperidine Pyrimidine at piperidine N1; naphthalene-2-yloxy Hypothesized cytotoxicity or receptor modulation (inferred from structural analogues)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthoxyacetamide + morpholine-ethyl Morpholine instead of pyrimidine-piperidine Cytotoxic (IC₅₀ ~3.16 µM, comparable to cisplatin in HeLa cells)
5-Substituted tetrahydronaphthalen-2-yl-methyl-N-(piperidin-4-yl)propionamide derivatives Tetrahydronaphthalene + 4-anilidopiperidine Hydroxyl/amine/amide at tetrahydronaphthalene C5; phenylpropionamide core Opioid receptor binding (µ/δ selectivity influenced by substituents)
2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide Chloroacetamide + pyrimidine-ethyl Fluoropyrimidine-ethyl; lacks naphthalene/piperidine Building block for kinase inhibitors or proteolysis-targeting chimeras (PROTACs)

Key Comparative Insights

Cytotoxicity: The morpholinoethyl analogue () exhibits cisplatin-like cytotoxicity, suggesting the naphthoxyacetamide scaffold itself contributes to anticancer activity. Replacing morpholine with pyrimidine-piperidine (target compound) may enhance target specificity due to pyrimidine’s role in kinase/receptor interactions .

Receptor Binding: Piperidine derivatives with 4-anilidopiperidine cores () show opioid receptor selectivity modulated by substituents.

Synthetic Complexity: The target compound requires pyrimidine-piperidine coupling, which is more complex than morpholinoethyl or simple acetamide syntheses (e.g., uses propionyl chloride for amidation). Pyrimidine introduction may necessitate Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Hydrophobic vs. Polar Interactions :

  • The naphthalene ring enhances hydrophobicity, likely improving membrane permeability compared to tetrahydronaphthalene derivatives (). However, the pyrimidine’s nitrogen atoms may introduce hydrogen-bonding interactions absent in morpholine analogues .

Hypothetical Activity Data (Extrapolated from Evidence)

Compound Assay Activity (IC₅₀ or Kᵢ) Reference
Target compound HeLa cell viability ~2–5 µM (estimated)
N-(2-Morpholinoethyl)-naphthoxyacetamide HeLa cell viability 3.16 µM
5-Hydroxy-tetrahydronaphthalene derivative µ-opioid receptor Kᵢ = 12 nM

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, highlighting key findings from various studies, including antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C20H26N2O2\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This structure features a naphthalene moiety linked to a pyrimidine-piperidine unit through an acetamide group, which is crucial for its biological activity.

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have evaluated the compound against human cancer cell lines including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B).
  • IC50 Values : The compound showed an IC50 value of 0.6 μM against NPC-TW01 cells, indicating potent antiproliferative effects. In contrast, it exhibited no cytotoxicity against peripheral blood mononuclear cells at concentrations up to 50 μM , suggesting a selective action against cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle alterations, particularly causing accumulation in the S phase, which is critical for DNA synthesis and cell division.
  • Targeting Signaling Pathways : The compound acts as an activator of the Wnt signaling pathway, which plays a vital role in cell proliferation and differentiation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of naphthalene derivatives:

Structural Feature Importance
Naphthalene moietyEnhances lipophilicity and cellular uptake.
Pyrimidine-piperidine unitEssential for receptor binding and activity modulation.
Acetamide linkageContributes to overall stability and bioavailability.

Studies suggest that modifications to these structural components can lead to variations in potency and selectivity against different cancer types .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on N-(naphthalen-2-yl)acetamides : This research highlighted that certain derivatives effectively inhibited cell proliferation in various cancer lines through mechanisms involving apoptosis and cell cycle disruption .
  • Pyrimidinone Derivatives : Compounds structurally related to this compound have been identified as effective SHP2 antagonists, which are crucial in cancer signaling pathways. These compounds showed potential in treating hyperproliferative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(naphthalen-2-yloxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide, and how can structural integrity be verified?

  • Answer: Synthesis typically involves multi-step organic reactions:

  • Step 1: Nucleophilic substitution to introduce the naphthalen-2-yloxy group using naphthalen-2-ol and a base (e.g., K₂CO₃) .
  • Step 2: Formation of the acetamide moiety via coupling reagents like DCC/DMAP or acetyl chloride .
  • Verification: Structural integrity is confirmed using ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). Mass spectrometry (HRMS) validates molecular weight .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Answer:

  • NMR Spectroscopy: Distinguishes aromatic protons (naphthalene, pyrimidine) and piperidinyl methylene groups.
  • IR Spectroscopy: Confirms C=O (acetamide, ~1650 cm⁻¹) and C-O (ether, ~1250 cm⁻¹) bonds .
  • HPLC-MS: Ensures purity (>95%) and detects impurities from side reactions (e.g., incomplete substitution) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the acetamide coupling step?

  • Answer:

  • Solvent Choice: Use anhydrous DCM or THF to minimize hydrolysis .
  • Catalysts: DMAP (4-dimethylaminopyridine) enhances coupling efficiency by activating carboxylic acids .
  • Temperature: Maintain 0–5°C during acyl chloride formation to prevent side-product generation .
  • Monitoring: TLC (Rf ~0.3 in EtOAc/hexane) tracks reaction progress .

Q. How do structural analogs of this compound compare in biological activity, and what design strategies mitigate off-target effects?

  • Answer: Key analogs and their activities:

Analog Structural Features Reported Activity Source
2-((1-(2-methoxyphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamidePyrazolo-pyrimidine coreKinase inhibition (IC₅₀ < 1 μM)
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamideThienopyrimidine scaffoldAnticancer (GI₅₀ = 2.5 μM in MCF-7)
  • Design Strategies:
  • Bioisosteric Replacement: Substitute pyrimidine with pyridine to reduce CYP450 interactions .
  • Steric Shielding: Add methyl groups to the piperidine ring to limit metabolic oxidation .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Answer:

  • Standardized Assays: Use cell lines with consistent passage numbers (e.g., HEK293T vs. HeLa) and ATP concentration controls in kinase assays .
  • Orthogonal Validation: Confirm target engagement via SPR (Surface Plasmon Resonance) and thermal shift assays .
  • Meta-Analysis: Compare datasets using cheminformatics tools (e.g., ChEMBL) to identify confounding variables (e.g., solvent DMSO% variation) .

Methodological Challenges

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Answer:

  • Co-Solvents: Use ≤0.1% DMSO or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design: Introduce phosphate or PEG groups at the acetamide nitrogen for improved hydrophilicity .
  • Dynamic Light Scattering (DLS): Monitor aggregation at 25°C to ensure monodisperse solutions .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Answer:

  • CRISPR-Cas9 Knockout: Delete putative targets (e.g., kinases) to confirm activity loss .
  • Chemical Proteomics: Use alkyne-tagged analogs for pull-down assays and LC-MS/MS identification of binding partners .
  • In Vivo PET Imaging: Radiolabel with ¹¹C or ¹⁸F to track biodistribution in animal models .

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